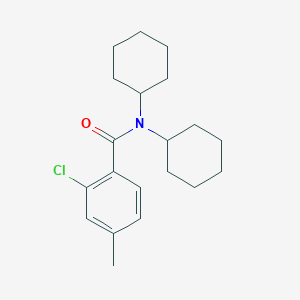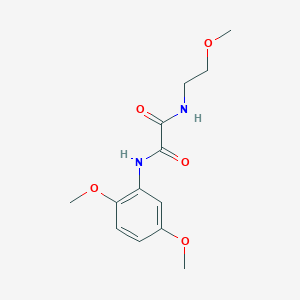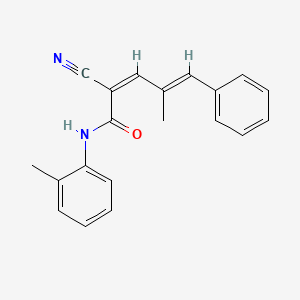
2-chloro-N,N-dicyclohexyl-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N,N-dicyclohexyl-4-methylbenzamide, also known as Mosquito repellent 3535, is a chemical compound that is commonly used as an insect repellent. It is a colorless to pale yellow liquid with a mild odor and is soluble in water, ethanol, and most organic solvents. The compound is widely used in the field of scientific research due to its effectiveness in repelling insects, particularly mosquitoes.
作用机制
The mechanism of action of 2-chloro-N,N-dicyclohexyl-4-methylbenzamide is not fully understood. However, it is believed that the compound works by interfering with the olfactory system of insects. Specifically, it disrupts the ability of insects to detect carbon dioxide, which is a key component of the human breath that attracts mosquitoes and other insects.
Biochemical and Physiological Effects
2-chloro-N,N-dicyclohexyl-4-methylbenzamide has been shown to have minimal biochemical and physiological effects in laboratory animals. Studies have shown that the compound is not toxic to mammals and has no significant effects on the central nervous system, cardiovascular system, or respiratory system.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-N,N-dicyclohexyl-4-methylbenzamide in laboratory experiments is its effectiveness in repelling insects. This allows researchers to work with insects without the risk of being bitten or exposed to insect-borne diseases. Additionally, the compound is relatively easy to use and can be applied to surfaces or added to solutions.
However, there are also some limitations to using 2-chloro-N,N-dicyclohexyl-4-methylbenzamide in laboratory experiments. One of the main limitations is that the compound is not effective against all types of insects. Some insects, such as cockroaches and ants, are not repelled by the compound. Additionally, the compound may not be effective in outdoor environments where insects are more abundant.
未来方向
There are several future directions for research on 2-chloro-N,N-dicyclohexyl-4-methylbenzamide. One area of research is to investigate the mechanism of action of the compound in more detail. This could lead to the development of more effective insect repellents that target specific olfactory receptors in insects.
Another area of research is to explore the potential use of 2-chloro-N,N-dicyclohexyl-4-methylbenzamide in the field of agriculture. The compound has been shown to be effective in repelling insects that damage crops, such as aphids and whiteflies. This could lead to the development of more environmentally friendly insecticides that do not harm beneficial insects or contaminate the environment.
Conclusion
In conclusion, 2-chloro-N,N-dicyclohexyl-4-methylbenzamide is a versatile compound with several applications in scientific research. Its effectiveness in repelling insects makes it an ideal choice for researchers who work with insects in the laboratory. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential use in other fields, such as agriculture.
合成方法
The synthesis of 2-chloro-N,N-dicyclohexyl-4-methylbenzamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N,N-dicyclohexylamine. The final step involves the reaction of the resulting amide with chloroacetyl chloride to produce the desired compound.
科学研究应用
2-chloro-N,N-dicyclohexyl-4-methylbenzamide has several applications in scientific research. One of the most common applications is as an insect repellent in laboratory experiments. The compound is effective in repelling a wide range of insects, including mosquitoes, flies, and ticks. This makes it an ideal choice for researchers who need to work with insects in the laboratory.
属性
IUPAC Name |
2-chloro-N,N-dicyclohexyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO/c1-15-12-13-18(19(21)14-15)20(23)22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h12-14,16-17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZTWHKDTJPNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)piperazine](/img/structure/B4977921.png)
![methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977923.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4977944.png)
![2-(4-chlorophenyl)-4-{[(3,5-dinitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977952.png)
![3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid](/img/structure/B4977960.png)
![1-(4-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4977972.png)


![4-[4-(allyloxy)phenyl]-3-buten-2-one](/img/structure/B4978012.png)
![N-isopropyl-2-[4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinyl]acetamide](/img/structure/B4978019.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4978024.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4978027.png)